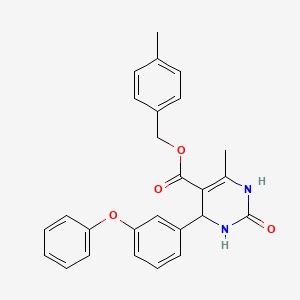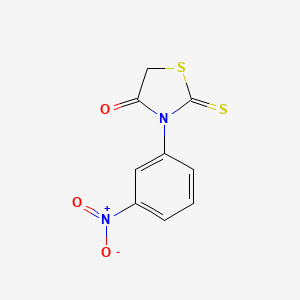![molecular formula C21H15ClN4O2 B11682602 3-(4-Chlorophenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11682602.png)
3-(4-Chlorophenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-クロロフェニル)-N'-[(E)-(2-ヒドロキシ-1-ナフチル)メチリデン]-1H-ピラゾール-5-カルボヒドラジドは、ピラゾール環、クロロフェニル基、およびナフチル部分を組み合わせたユニークな構造を持つ複雑な有機化合物です。
製造方法
合成経路と反応条件
3-(4-クロロフェニル)-N'-[(E)-(2-ヒドロキシ-1-ナフチル)メチリデン]-1H-ピラゾール-5-カルボヒドラジドの合成は、通常、複数ステップのプロセスで行われます。
ピラゾール環の形成: 最初のステップは、ヒドラジンとβ-ジケトンの反応によるピラゾール環の形成です。
クロロフェニル基の導入: クロロフェニル基は、適切なクロロフェニルハライドがピラゾール中間体と反応する置換反応によって導入されます。
2-ヒドロキシ-1-ナフトアルデヒドとの縮合: 最後のステップは、ピラゾール誘導体を2-ヒドロキシ-1-ナフトアルデヒドと酸性または塩基性条件下で縮合させて、目的の化合物を形成することです。
工業的製造方法
この化合物の工業的製造には、収率と純度を向上させるために上記の合成経路の最適化が含まれる場合があります。これには、触媒の使用、制御された反応環境、再結晶やクロマトグラフィーなどの精製技術が含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, where a suitable chlorophenyl halide reacts with the pyrazole intermediate.
Condensation with 2-Hydroxy-1-Naphthaldehyde: The final step involves the condensation of the pyrazole derivative with 2-hydroxy-1-naphthaldehyde under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反応の分析
反応の種類
3-(4-クロロフェニル)-N'-[(E)-(2-ヒドロキシ-1-ナフチル)メチリデン]-1H-ピラゾール-5-カルボヒドラジドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: ナフチル部分のヒドロキシル基は、キノン誘導体を形成するように酸化できます。
還元: イミン結合は、対応するアミンを形成するように還元できます。
置換: クロロフェニル基は、求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)や三酸化クロム(CrO₃)が含まれます。
還元: 水素化ホウ素ナトリウム(NaBH₄)や水素化リチウムアルミニウム(LiAlH₄)などの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤は、塩基性条件下で使用できます。
主な生成物
酸化: キノン誘導体。
還元: 対応するアミン誘導体。
置換: 使用する求核剤に応じて、さまざまな置換誘導体。
科学研究への応用
3-(4-クロロフェニル)-N'-[(E)-(2-ヒドロキシ-1-ナフチル)メチリデン]-1H-ピラゾール-5-カルボヒドラジドは、いくつかの科学研究に応用されています。
医薬品化学: 抗炎症剤および抗がん剤としての可能性について研究されています。
材料科学: この化合物のユニークな構造は、有機エレクトロニクスでの使用や、先進材料のビルディングブロックとしての可能性があります。
生物学的試験: 生物学的マクロ分子と相互作用する能力により、酵素阻害や受容体結合に関する研究で使用されています。
科学的研究の応用
3-(4-Chlorophenyl)-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
作用機序
3-(4-クロロフェニル)-N'-[(E)-(2-ヒドロキシ-1-ナフチル)メチリデン]-1H-ピラゾール-5-カルボヒドラジドの作用機序は、特定の分子標的との相互作用を含みます。
分子標的: この化合物は、酵素や受容体に結合して、それらの活性を変化させる可能性があります。
関与する経路: 炎症やがんの進行に関与する特定のシグナル伝達経路を阻害する可能性があります。これは、重要なタンパク質や酵素に結合することによって行われます。
類似の化合物との比較
類似の化合物
- 3-(4-クロロフェニル)-N'-[(E)-(2-ヒドロキシフェニル)メチリデン]-1H-ピラゾール-5-カルボヒドラジド
- 3-(4-クロロフェニル)-N'-[(E)-(2-ヒドロキシ-3-ナフチル)メチリデン]-1H-ピラゾール-5-カルボヒドラジド
独自性
3-(4-クロロフェニル)-N'-[(E)-(2-ヒドロキシ-1-ナフチル)メチリデン]-1H-ピラゾール-5-カルボヒドラジドは、ナフチル部分のヒドロキシル基の特定の位置により独自性があります。これは、類似の化合物と比較して、化学反応性と生物学的活性を大幅に影響を与える可能性があります。
類似化合物との比較
Similar Compounds
- 3-(4-Chlorophenyl)-N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- 3-(4-Chlorophenyl)-N’-[(E)-(2-hydroxy-3-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide
Uniqueness
3-(4-Chlorophenyl)-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide is unique due to the specific positioning of the hydroxy group on the naphthyl moiety, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C21H15ClN4O2 |
|---|---|
分子量 |
390.8 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H15ClN4O2/c22-15-8-5-14(6-9-15)18-11-19(25-24-18)21(28)26-23-12-17-16-4-2-1-3-13(16)7-10-20(17)27/h1-12,27H,(H,24,25)(H,26,28)/b23-12+ |
InChIキー |
QTHCVJHIGYANMJ-FSJBWODESA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC(=NN3)C4=CC=C(C=C4)Cl)O |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC(=NN3)C4=CC=C(C=C4)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-{5-[(E)-{4-oxo-2-thioxo-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoate](/img/structure/B11682535.png)
![(5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11682548.png)
![ethyl 4-(2,5-dimethyl-3-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoate](/img/structure/B11682555.png)
![methyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11682564.png)
![ethyl 4-(4-methylphenyl)-2-{[(2E)-3-phenylprop-2-enoyl]amino}thiophene-3-carboxylate](/img/structure/B11682566.png)



![3-(1,2-Dihydro-5-acenaphthylenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11682587.png)

![6-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11682606.png)
![7-(2-chlorobenzyl)-8-[(2-methoxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11682609.png)
![(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B11682612.png)
![(5E)-5-{[5-(2,3-Dichlorophenyl)furan-2-YL]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11682620.png)
